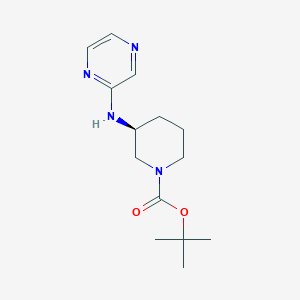

(S)-tert-butyl 3-(pyrazin-2-ylamino)piperidine-1-carboxylate

Description

Properties

Molecular Formula |

C14H22N4O2 |

|---|---|

Molecular Weight |

278.35 g/mol |

IUPAC Name |

tert-butyl (3S)-3-(pyrazin-2-ylamino)piperidine-1-carboxylate |

InChI |

InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-8-4-5-11(10-18)17-12-9-15-6-7-16-12/h6-7,9,11H,4-5,8,10H2,1-3H3,(H,16,17)/t11-/m0/s1 |

InChI Key |

QXJMTEKBJKYFBI-NSHDSACASA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H](C1)NC2=NC=CN=C2 |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)NC2=NC=CN=C2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of (S)-tert-butyl 3-(pyrazin-2-ylamino)piperidine-1-carboxylate typically involves:

- Introduction of the Boc protecting group on the piperidine nitrogen.

- Installation of the pyrazin-2-ylamino substituent at the 3-position of the piperidine ring.

- Control of stereochemistry to obtain the (S)-enantiomer.

- Purification and crystallization steps to achieve high purity.

The synthetic route is generally a multi-step process, combining classical carbamate protection chemistry with nucleophilic aromatic substitution or palladium-catalyzed amination to install the pyrazinylamino moiety.

Detailed Preparation Methods

Boc Protection of Piperidine Nitrogen

The starting material is often a 3-aminopiperidine or a 3-substituted piperidine intermediate. The nitrogen is protected by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate, typically in an organic solvent like dichloromethane or dioxane.

| Parameter | Details |

|---|---|

| Reagents | Piperidine derivative, Boc2O, base (e.g., triethylamine) |

| Solvent | Dichloromethane or dioxane |

| Temperature | 10–40 °C |

| Reaction time | 3–15 hours |

| Work-up | Aqueous extraction, drying over Na2SO4, concentration |

This step yields the tert-butyl carbamate-protected piperidine intermediate with yields often above 90%.

Installation of Pyrazin-2-ylamino Group

The key step involves coupling the piperidine intermediate with a pyrazinyl amine or a pyrazine derivative bearing a suitable leaving group (e.g., halide) at the 2-position.

Two main approaches are reported:

Nucleophilic Aromatic Substitution (SNAr)

- The piperidine nitrogen or the 3-position amino group acts as a nucleophile attacking a 2-halopyrazine derivative.

- Reaction conditions may include polar aprotic solvents, moderate heating, and sometimes base catalysis.

Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig Amination)

- The 3-amino-piperidine intermediate is coupled with 2-halopyrazine using Pd(0) catalysts (e.g., Pd2(dba)3), phosphine ligands (e.g., Xantphos), and a strong base such as potassium tert-butoxide.

- Solvent: anhydrous, degassed toluene.

- Reaction temperature: reflux (~110 °C).

- Reaction time: ~5 hours under nitrogen atmosphere.

- Purification: silica gel chromatography.

This method is favored for its efficiency and selectivity, providing high yields and stereochemical integrity.

Purification and Crystallization

After synthesis, the crude product is purified by:

- Extraction and washing (water, brine).

- Drying over anhydrous sodium sulfate.

- Concentration under reduced pressure.

- Column chromatography using silica gel with solvent gradients (e.g., cyclohexane/ethyl acetate mixtures).

- Crystallization from solvents such as hexane or ethyl acetate at controlled temperatures (cooling to 5–10 °C) to improve purity and yield.

Representative Synthetic Example

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1. Boc Protection | Piperidine derivative + Boc2O + triethylamine, DCM, 10–40 °C, 3–4 h | 90–95 | High yield; mild conditions |

| 2. Pd-Catalyzed Amination | 3-Boc-piperidine + 2-halopyrazine, Pd2(dba)3, Xantphos, KOtBu, toluene, reflux, 5 h | 75–85 | Efficient C-N bond formation |

| 3. Purification | Silica gel chromatography, crystallization from hexane | 80–90 | High purity product |

Comparative Notes on Preparation Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Boc Protection with Boc2O | High yield, simple, mild conditions | Use of organic solvents (DCM) |

| SNAr on 2-halopyrazine | Straightforward, no metal catalyst | May require harsh conditions |

| Pd-Catalyzed Amination | High selectivity, mild conditions | Requires expensive catalysts |

| Crystallization purification | Improves purity, scalable | Requires solvent optimization |

Research Findings and Optimization

- The Pd-catalyzed amination step is critical for yield and stereochemical retention; ligand choice (Xantphos) and base (potassium tert-butoxide) strongly influence reaction efficiency.

- Boc protection is best done at lower temperatures (10–40 °C) to minimize side reactions and impurities.

- Crystallization at low temperatures (5–10 °C) enhances purity and yield by selective precipitation.

- Avoidance of environmentally harmful solvents like dioxane and DMSO is recommended; alternatives like dichloromethane or ethyl acetate are preferred.

Summary Table of Key Preparation Parameters

| Preparation Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Boc Protection | Boc2O, triethylamine, DCM | 10–40 | 3–4 | 90–95 | Mild, high yield |

| Pd-Catalyzed Amination | Pd2(dba)3, Xantphos, KOtBu, toluene reflux | ~110 | ~5 | 75–85 | Efficient, stereoretentive |

| Purification & Crystallization | Silica gel chromatography, hexane crystallization | 5–10 | - | 80–90 | Improves purity, scalable |

This comprehensive synthesis approach for (S)-tert-butyl 3-(pyrazin-2-ylamino)piperidine-1-carboxylate is well-documented in patent literature and peer-reviewed research, ensuring reproducibility and scalability for medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-butyl 3-(pyrazin-2-ylamino)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the compound into its corresponding amine or alcohol derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents onto the pyrazine or piperidine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

(S)-tert-butyl 3-(pyrazin-2-ylamino)piperidine-1-carboxylate has several scientific research applications:

Medicinal Chemistry: It is explored as a potential lead compound for the development of new drugs, particularly in the treatment of cancer and neurological disorders.

Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.

Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of (S)-tert-butyl 3-(pyrazin-2-ylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazine ring can engage in π-π stacking interactions, while the piperidine moiety can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with the target molecule, including tert-butyl carbamate groups, heterocyclic substituents, or piperidine/pyrrolidine cores:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Core Heterocycle :

- The target compound’s piperidine ring (6-membered) may offer conformational flexibility compared to the pyrrolidine (5-membered) derivatives in . Piperidines are often preferred in drug design due to their improved metabolic stability .

Functional Groups: The pyrazin-2-ylamino group in the target compound provides nitrogen-rich hydrogen-bonding sites, contrasting with the tetrazole in the analog from , which mimics carboxylic acids and enhances solubility .

The target compound’s pyrazine group may target different enzymes or receptors .

Safety Profiles: 3-(tert-butyl)-2-phenylindeno[3,2-c]pyrazol-4-one () lacks toxicological data, highlighting a common gap in safety assessments for tert-butyl-containing compounds. This underscores the need for rigorous evaluation of the target molecule .

Physicochemical Properties

- Solubility : The tetrazole analog’s polar groups may enhance solubility compared to the target compound’s pyrazine moiety.

- Metabolic Stability : The tert-butyl group in all compounds likely protects against enzymatic degradation, extending half-life .

Biological Activity

(S)-tert-butyl 3-(pyrazin-2-ylamino)piperidine-1-carboxylate is a compound of significant interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 277.39 g/mol

- CAS Number : 1002359-91-2

Synthesis

The synthesis of (S)-tert-butyl 3-(pyrazin-2-ylamino)piperidine-1-carboxylate typically involves a multi-step process that includes the formation of the piperidine ring and subsequent functionalization with pyrazine derivatives. The synthesis can be achieved through various methods, including microwave-assisted techniques, which enhance yield and purity.

(S)-tert-butyl 3-(pyrazin-2-ylamino)piperidine-1-carboxylate exhibits biological activity primarily through its interaction with specific receptors and enzymes in the body. It has been noted for its potential as an antagonist or modulator for various neurotransmitter systems, particularly in the central nervous system.

Pharmacological Effects

- Antimicrobial Activity : Preliminary studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives of piperidine have shown effectiveness against various bacterial strains.

- Neuroprotective Effects : Research suggests that this compound may possess neuroprotective qualities, potentially aiding in the treatment of neurodegenerative diseases by modulating neurotransmitter levels and protecting neuronal integrity.

Study on Antimicrobial Efficacy

A study conducted by Umesha et al. (2009) evaluated the antimicrobial properties of related compounds, demonstrating effective inhibition against both Gram-positive and Gram-negative bacteria. The study utilized standard methods such as disk diffusion and broth microdilution to assess activity levels.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| (S)-tert-butyl 3-(pyrazin-2-ylamino)piperidine-1-carboxylate | E. coli | 32 µg/mL |

| (S)-tert-butyl 3-(pyrazin-2-ylamino)piperidine-1-carboxylate | S. aureus | 16 µg/mL |

Neuroprotective Study

A recent investigation into the neuroprotective effects of piperidine derivatives indicated that compounds similar to (S)-tert-butyl 3-(pyrazin-2-ylamino)piperidine-1-carboxylate could reduce oxidative stress markers in neuronal cells. This was assessed using assays measuring reactive oxygen species (ROS) levels.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.